![molecular formula C24H22Cl2F3N3O4S B2496967 (E)-2-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]ethenesulfonamide CAS No. 478080-68-1](/img/structure/B2496967.png)
(E)-2-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]ethenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related sulfonamide compounds involves multiple steps including chlorination, ammonolysis, condensation, and purification processes. For example, the synthesis of 4-[(3-Methylphenyl)amino]-3-pyridinesulfonamide from 4-hydroxy-3-pyridinesulfuric acid achieved a total yield of 75%, highlighting the efficiency of improved chlorization, condensation, and purification processes (Zhang De-jun, 2006).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives has been characterized through techniques like X-ray crystallography. For instance, studies on tetrazole derivatives have provided insights into their crystal structures and potential for interaction with biological targets, demonstrating the relevance of molecular docking studies for understanding the orientation and interaction of molecules within active sites of enzymes (B. Al-Hourani et al., 2015).
Chemical Reactions and Properties
Sulfonamides and their derivatives have been subject to various chemical reactions, leading to the formation of compounds with significant biological activities. For instance, the preparation of antitumor agents through the reaction of chlorambucil with a sulfadiazine derivative showcases the potential of sulfonamide compounds in medicinal chemistry (Z. Huang et al., 2001).
Physical Properties Analysis
The physical properties of sulfonamide derivatives, such as solubility and crystallinity, are crucial for their application in pharmaceuticals. Research on the crystal structure of ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate provides valuable information on the compound's physical characteristics, including its crystalline form and solubility parameters (Hu Yang, 2009).
Chemical Properties Analysis
The chemical properties of sulfonamide derivatives, such as their reactivity with various chemical agents and stability under different conditions, are essential for their utility in chemical synthesis and drug design. Studies on the synthesis and antibacterial activity of sulfonamide derivatives highlight the chemical versatility of these compounds and their potential applications in addressing bacterial infections (V. L. Gein et al., 2015).
Applications De Recherche Scientifique
Photophysicochemical Properties and Applications
Photophysicochemical Properties : A study by Öncül, Öztürk, and Pişkin (2021) explored the photophysical and photochemical properties of zinc(II) phthalocyanine derivatives that included benzenesulfonamide substituents. These properties are crucial for applications like photocatalytic processes, indicating potential for similar derivatives (Öncül, Öztürk, & Pişkin, 2021).
Photodynamic Therapy Applications : In 2022, the same authors conducted a study on zinc(II) phthalocyanine substituted with benzenesulfonamide units, focusing on their spectroscopic, photophysical, and photochemical properties in dimethyl sulfoxide. This compound showed potential as a photosensitizer in photodynamic therapy, an alternative cancer treatment, due to its favorable fluorescence and photostability (Öncül, Öztürk, & Pişkin, 2022).
Pharmacokinetics and Drug Development
- Pharmacokinetics Study : Research by Stearns et al. (2002) explored the pharmacokinetics of thiazole benzenesulfonamide derivatives, including their systemic clearance and oral bioavailability in different species. This study provides insight into the metabolism and absorption of such compounds, relevant for drug development (Stearns et al., 2002).
Synthesis and Chemical Properties
- Chemical Synthesis : The synthesis of various benzenesulfonamide derivatives and their analogs, including insights into their chemical structures and properties, has been the focus of multiple studies. These include works by Temple and Rener (1992), Schmitt et al. (1997), and Patel et al. (2011), offering valuable information on the synthesis methods and chemical characteristics of these compounds (Temple & Rener, 1992); (Schmitt, Bourguignon, & Barlin, 1997); (Patel, Agravat, & Shaikh, 2011).
Applications in Cancer Research
- Anticancer Agents : A study by Reddy et al. (2013) on (E)-N-aryl-2-arylethenesulfonamides, a novel class of compounds, demonstrated potent anticancer activity. These compounds were found to disrupt microtubule formation and effectively target cancer cells, indicating potential therapeutic applications for related compounds (Reddy et al., 2013).
Propriétés
IUPAC Name |
(E)-2-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]ethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22Cl2F3N3O4S/c1-35-22-12-16(4-7-21(22)36-15-17-2-5-19(25)6-3-17)8-11-37(33,34)32-10-9-30-23-20(26)13-18(14-31-23)24(27,28)29/h2-8,11-14,32H,9-10,15H2,1H3,(H,30,31)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOKFJVGDBDXEV-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CS(=O)(=O)NCCNC2=C(C=C(C=N2)C(F)(F)F)Cl)OCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/S(=O)(=O)NCCNC2=C(C=C(C=N2)C(F)(F)F)Cl)OCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22Cl2F3N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]ethenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[2-(1,2-oxazol-3-ylmethylsulfonylamino)ethyl]propanamide](/img/structure/B2496886.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[cyclopropyl(2,3-dihydro-1H-inden-1-yl)amino]acetamide](/img/structure/B2496887.png)
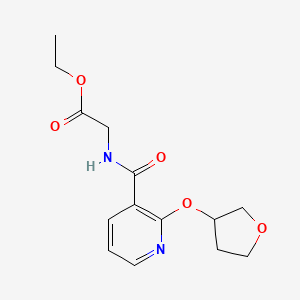
![Ethyl 4-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2496890.png)
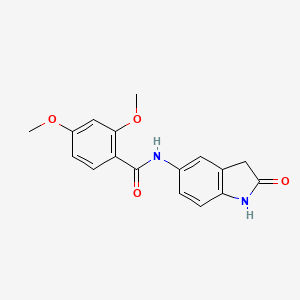
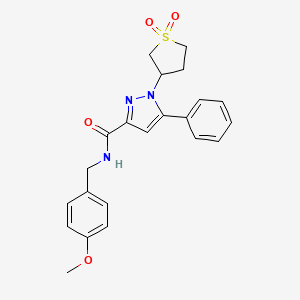
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isobutyramide hydrochloride](/img/structure/B2496894.png)
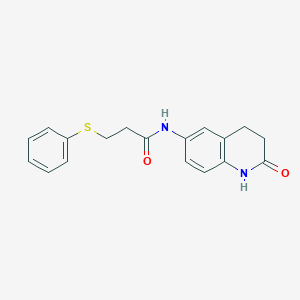
![5-[(2-Chlorophenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2496899.png)
![4-fluoro-N-(2-(6-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2496902.png)
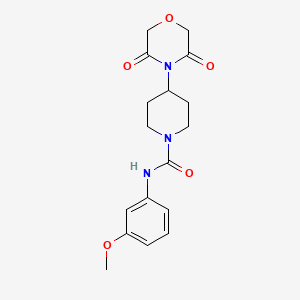
![(E)-N-[(4-methylmorpholin-2-yl)methyl]-2-phenylethenesulfonamide](/img/structure/B2496904.png)
![6-[(2-Methoxyethyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B2496905.png)
